

Application Notes and Protocols for Elironrasib

In Vitro Cell Viability Assay

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Compound of Interest

Compound Name: *Elironrasib*

Cat. No.: *B15611854*

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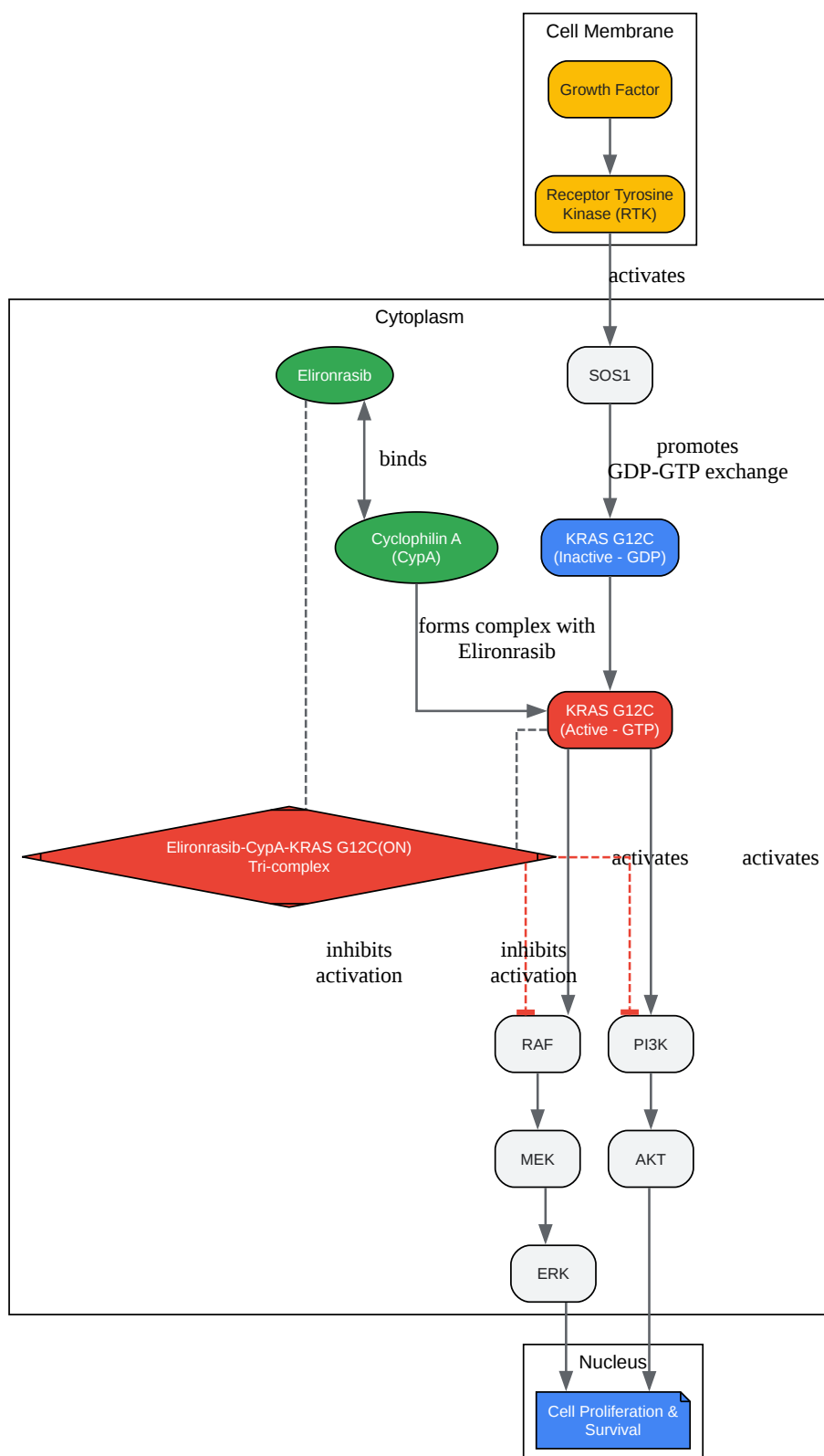
For Researchers, Scientists, and Drug Development Professionals

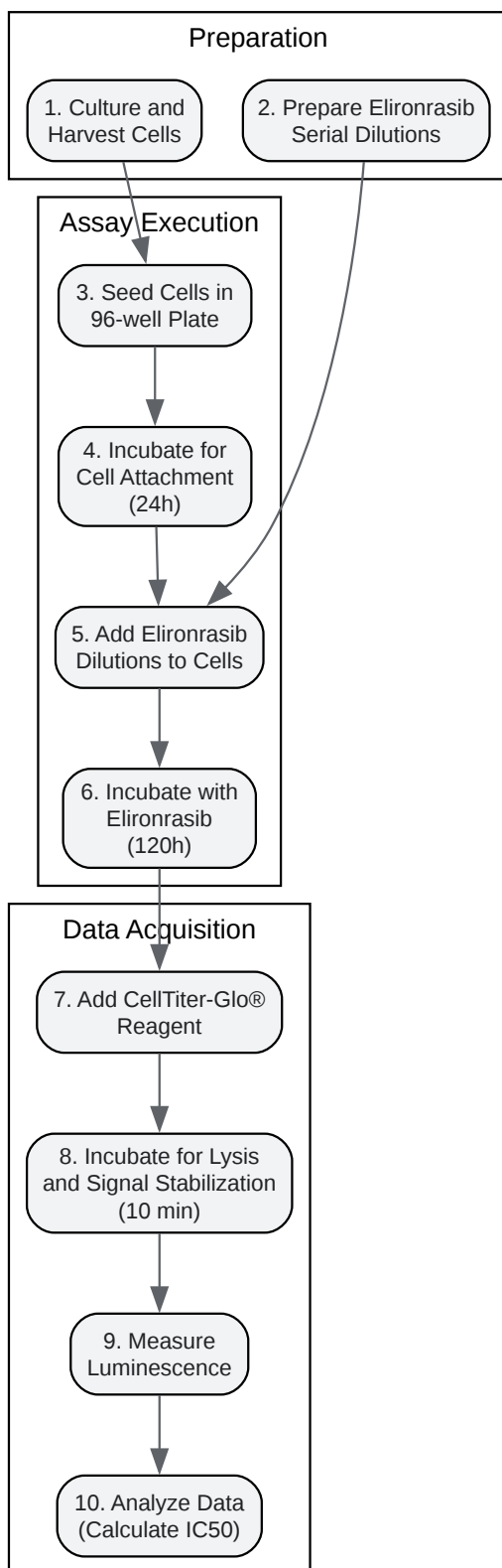
Introduction

Elironrasib (RMC-6291) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein in its active, GTP-bound (ON) state.[1][2] This novel mechanism of action involves the formation of a tri-complex between **Elironrasib**, the intracellular chaperone protein cyclophilin A (CypA), and KRAS G12C(ON).[2] This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling pathways, primarily the MAPK/ERK pathway, and inducing apoptosis in KRAS G12C-mutant cancer cells.[2][3] These application notes provide a detailed protocol for assessing the in vitro efficacy of **Elironrasib** using a cell viability assay, a critical step in preclinical drug development.

Mechanism of Action: **Elironrasib** Signaling Pathway

The KRAS G12C mutation results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling cascades that promote cell proliferation, survival, and tumor growth. **Elironrasib**'s unique mechanism of targeting the active KRAS G12C protein effectively shuts down these oncogenic signals.





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References

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